molecular formula C13H18BrN3O2 B12577685 N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide CAS No. 632285-87-1

N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide

Cat. No.: B12577685
CAS No.: 632285-87-1
M. Wt: 328.20 g/mol
InChI Key: JUODAHNFXMMNJR-UHFFFAOYSA-N
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Description

N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide: is a synthetic organic compound that features a pyridine ring substituted with an acetamido group at the 6-position and a bromohexanamide chain at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-bromopyridine and 6-aminohexanoic acid.

    Acetylation: The amino group of 6-aminohexanoic acid is acetylated using acetic anhydride to form 6-acetamidohexanoic acid.

    Coupling Reaction: The acetamidohexanoic acid is then coupled with 2-bromopyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous medium.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Hydrolysis: 6-acetamidohexanoic acid and 2-bromopyridine.

Scientific Research Applications

N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be incorporated into polymers to impart specific properties such as thermal stability or responsiveness to environmental stimuli.

    Biological Studies: It can be used as a probe to study biological processes involving pyridine derivatives.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetamido and bromohexanamide groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Acetamidopyridin-2-yl)acetamide: Lacks the bromohexanamide chain, making it less hydrophobic.

    N-(6-Aminopyridin-2-yl)-6-bromohexanamide: Lacks the acetamido group, potentially altering its reactivity and binding properties.

    N-(6-Acetamidopyridin-2-yl)-6-chlorohexanamide: Substitutes bromine with chlorine, which may affect its reactivity and biological activity.

Uniqueness

N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide is unique due to the presence of both the acetamido group and the bromohexanamide chain, which confer specific chemical and biological properties

Properties

CAS No.

632285-87-1

Molecular Formula

C13H18BrN3O2

Molecular Weight

328.20 g/mol

IUPAC Name

N-(6-acetamidopyridin-2-yl)-6-bromohexanamide

InChI

InChI=1S/C13H18BrN3O2/c1-10(18)15-11-6-5-7-12(16-11)17-13(19)8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H2,15,16,17,18,19)

InChI Key

JUODAHNFXMMNJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC=C1)NC(=O)CCCCCBr

Origin of Product

United States

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